molecular formula C25H25Cl2N7O2 B12402695 Egfr-IN-55

Egfr-IN-55

Cat. No.: B12402695
M. Wt: 526.4 g/mol
InChI Key: IKFWHIAKKGOESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-55 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth and differentiation. This compound has shown significant efficacy in inhibiting both wild-type EGFR and mutant forms such as L858R/T790M, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC) .

Preparation Methods

The synthesis of Egfr-IN-55 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may utilize large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Egfr-IN-55 undergoes various chemical reactions, including:

Scientific Research Applications

Egfr-IN-55 has a wide range of scientific research applications:

Mechanism of Action

Egfr-IN-55 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Egfr-IN-55 is unique in its high potency and selectivity for both wild-type and mutant forms of EGFR. Similar compounds include:

This compound stands out due to its ability to effectively inhibit resistant EGFR mutations, making it a valuable addition to the arsenal of EGFR-targeted therapies.

Properties

Molecular Formula

C25H25Cl2N7O2

Molecular Weight

526.4 g/mol

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)anilino]-5-chloropyrimidin-4-yl]amino]phenyl]-2-chloroprop-2-enamide

InChI

InChI=1S/C25H25Cl2N7O2/c1-16(26)24(36)30-20-5-3-4-19(14-20)29-23-22(27)15-28-25(32-23)31-18-6-8-21(9-7-18)34-12-10-33(11-13-34)17(2)35/h3-9,14-15H,1,10-13H2,2H3,(H,30,36)(H2,28,29,31,32)

InChI Key

IKFWHIAKKGOESN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C(=C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.